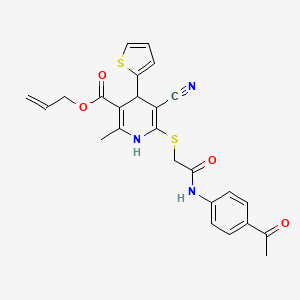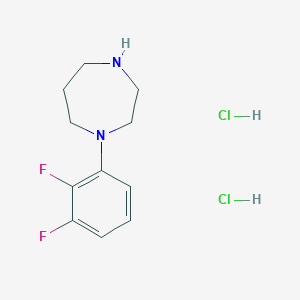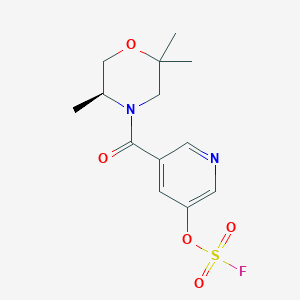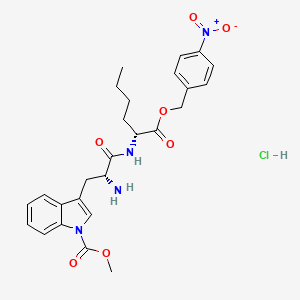![molecular formula C20H18ClN3O4S2 B2358315 N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 324774-36-9](/img/structure/B2358315.png)
N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
La synthèse de ce composé a été explorée dans le contexte de l'activité antivirale. En particulier, deux dérivés - 7b et 7i - ont montré une activité anti-virus de la mosaïque du tabac (TMV) prometteuse . Des investigations plus approfondies sur son mécanisme d'action et ses applications potentielles contre d'autres virus pourraient être précieuses.
Propriétés Antifongiques
Les dérivés de la sulfonamide, y compris ceux contenant le groupement 1,3,4-thiadiazole, ont été associés à des propriétés antifongiques . Bien que des études spécifiques sur les effets antifongiques de ce composé soient limitées, c'est un domaine qui mérite d'être exploré. Enquêter sur son efficacité contre des agents pathogènes fongiques comme Candida albicans et Candida glabrata pourrait apporter des informations précieuses .
Potentiel Antibactérien
Bien qu'il n'ait pas été directement étudié pour ses effets antibactériens, des composés apparentés présentant des caractéristiques structurelles similaires ont démontré des propriétés antibactériennes . Les chercheurs pourraient enquêter pour savoir si ce composé présente des effets similaires contre les bactéries Gram-négatives ou d'autres souches bactériennes.
Applications Herbicides
Les dérivés de la sulfonamide ont été étudiés pour leurs propriétés herbicides en agriculture . Bien que ce composé spécifique n'ait pas été étudié de manière approfondie dans ce contexte, ses caractéristiques structurelles suggèrent qu'il pourrait être exploré comme un herbicide potentiel.
Autres Activités Biologiques
Compte tenu des diverses bioactivités associées aux sulfonamides et aux 1,3,4-thiadiazoles, les chercheurs pourraient explorer des applications supplémentaires. Celles-ci pourraient inclure des effets anticonvulsivants, des interactions avec des enzymes ou d'autres activités pharmacologiques .
En résumé, N-[4-(4-chlorophényl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide est prometteur dans divers domaines scientifiques. Des recherches et des expérimentations supplémentaires permettront de découvrir tout son potentiel et de contribuer à notre compréhension de ses applications multiformes. 🌟
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological systems, indicating the potential for diverse targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a wide range of biological effects . The specific pathways affected would depend on the compound’s targets and the biological context.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s targets and the biological context.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXOXZZZZHLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)







